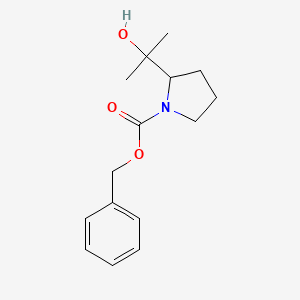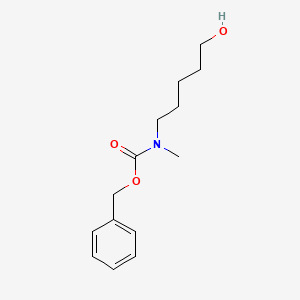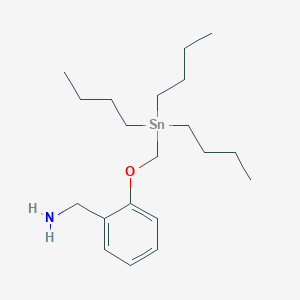
(2-((Tributylstannyl)methoxy)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((Tributylstannyl)methoxy)phenyl)methanamine: is an aromatic amine compound with the IUPAC name [2-(tributylstannylmethoxy)phenyl]methanamine . This compound features a phenyl ring substituted with a methoxy group and a tributylstannyl group, making it a unique organotin compound. Organotin compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-((Tributylstannyl)methoxy)phenyl)methanamine typically involves the reaction of a phenylmethanamine derivative with a tributylstannyl reagent. One common method involves the use of SnAP (Stannyl Amino Phenyl) reagents, which provide a one-step route to the desired product. The reaction conditions are generally mild, and various aldehyde substrates can be used .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can streamline the production process and ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: (2-((Tributylstannyl)methoxy)phenyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through reactions with halides or other electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form simpler derivatives.
Coupling Reactions: It can participate in Stille coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and electrophiles under mild conditions.
Oxidation and Reduction Reactions: Reagents such as lithium aluminium hydride for reduction and various oxidizing agents for oxidation.
Coupling Reactions: Palladium catalysts are often used in Stille coupling reactions.
Major Products Formed:
Substitution Reactions: Various substituted phenylmethanamine derivatives.
Oxidation and Reduction Reactions: Corresponding oxides or reduced derivatives.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
Chemistry: (2-((Tributylstannyl)methoxy)phenyl)methanamine is used in the synthesis of N-heterocycles through SnAP reagents. These reactions are valuable in the formation of complex organic molecules .
Biology and Medicine: The compound’s unique structure allows it to be used in the development of novel pharmaceuticals and biologically active molecules. Its ability to form stable carbon-carbon bonds makes it a valuable tool in medicinal chemistry .
Industry: In industrial applications, this compound is used in the production of advanced materials and polymers. Its role in coupling reactions makes it a key component in the synthesis of high-performance materials .
Mécanisme D'action
The mechanism of action of (2-((Tributylstannyl)methoxy)phenyl)methanamine involves its ability to participate in various chemical reactions, particularly those involving the formation of carbon-carbon bonds. The tributylstannyl group acts as a nucleophile, facilitating reactions with electrophiles and enabling the formation of complex organic structures .
Comparaison Avec Des Composés Similaires
(Tributylstannyl)methanol: Another organotin compound with similar reactivity but different functional groups.
2-Methoxyphenylmethanamine: Lacks the tributylstannyl group, resulting in different reactivity and applications.
Tributyltin hydride: Used in reduction reactions but lacks the methoxy and phenyl groups.
Uniqueness: (2-((Tributylstannyl)methoxy)phenyl)methanamine is unique due to the presence of both the methoxy and tributylstannyl groups on the phenyl ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C20H37NOSn |
|---|---|
Poids moléculaire |
426.2 g/mol |
Nom IUPAC |
[2-(tributylstannylmethoxy)phenyl]methanamine |
InChI |
InChI=1S/C8H10NO.3C4H9.Sn/c1-10-8-5-3-2-4-7(8)6-9;3*1-3-4-2;/h2-5H,1,6,9H2;3*1,3-4H2,2H3; |
Clé InChI |
KEZZUDLZTZKAQO-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)COC1=CC=CC=C1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B13499621.png)
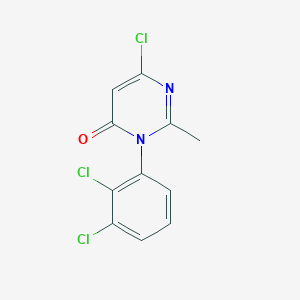
![2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13499641.png)
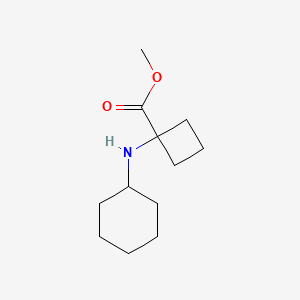
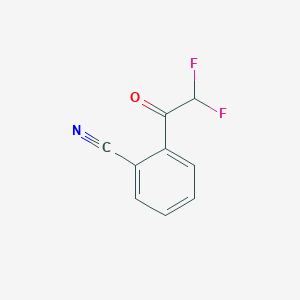

![1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea](/img/structure/B13499656.png)
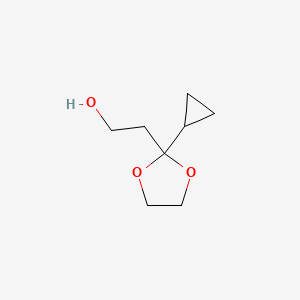
![N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride](/img/structure/B13499667.png)

![(3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride](/img/structure/B13499689.png)
